molecular formula C14H36N2O6Si2 B1360185 N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine CAS No. 68845-16-9

N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine

Cat. No.: B1360185
CAS No.: 68845-16-9
M. Wt: 384.62 g/mol
InChI Key: HZGIOLNCNORPKR-UHFFFAOYSA-N
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Description

N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine: is an organosilane compound with the molecular formula C14H36N2O6Si2. It is widely used as a coupling agent and surface modifier due to its ability to form strong bonds with both organic and inorganic materials. This compound is particularly valuable in the field of materials science and nanotechnology for its role in enhancing the properties of various composites and coatings.

Biochemical Analysis

Biochemical Properties

N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine plays a significant role in biochemical reactions due to its ability to form stable bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its silane groups, which can form covalent bonds with hydroxyl groups on the surface of biomolecules. This interaction can lead to the formation of stable complexes that are useful in various biochemical assays and applications. For example, it can be used to modify the surface of silica gel to enhance its ability to uptake heavy metal ions .

Cellular Effects

N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with cell surface receptors and intracellular proteins. These interactions can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool for studying cellular processes and developing new therapeutic strategies .

Molecular Mechanism

The molecular mechanism of N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine involves its ability to form covalent bonds with biomolecules through its silane groups. This interaction can lead to the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways. The compound’s unique structure allows it to interact with a wide range of biomolecules, making it a versatile tool for studying molecular mechanisms in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine in animal models vary with different dosages. At low doses, the compound can have beneficial effects on cellular function, including enhanced cell growth and differentiation. At high doses, it can be toxic and cause adverse effects, such as cell death and tissue damage. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine is involved in various metabolic pathways, including those related to the metabolism of silane compounds. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool for studying metabolic pathways and developing new therapeutic strategies .

Transport and Distribution

Within cells and tissues, N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments, influencing its biochemical activity. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool for studying transport and distribution processes in biochemical research .

Subcellular Localization

N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine is localized within specific subcellular compartments, where it can exert its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the nucleus, mitochondria, and endoplasmic reticulum. These localization patterns can influence the compound’s activity and function, making it a valuable tool for studying subcellular processes in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine can be synthesized through the reaction of 3-(trimethoxysilyl)propylamine with ethylenediamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl groups. The process involves heating the reactants in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine involves large-scale batch or continuous processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine undergoes various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

    Hydrolysis: Silanol derivatives.

    Condensation: Cross-linked siloxane networks.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials in composite materials.

    Biology: Employed in the surface modification of biomaterials to improve biocompatibility and functionality.

    Medicine: Utilized in drug delivery systems for its ability to modify the surface properties of nanoparticles.

    Industry: Applied in coatings, adhesives, and sealants to improve durability and performance.

Comparison with Similar Compounds

  • N-(2-Aminoethyl)-3-(trimethoxysilyl)propylamine
  • N1-(3-Trimethoxysilylpropyl)diethylenetriamine
  • (3-Aminopropyl)trimethoxysilane

Comparison: N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine is unique due to its dual functionality, possessing both amino and trimethoxysilyl groups. This dual functionality allows it to form strong bonds with a wide range of substrates, making it more versatile compared to similar compounds that may only have one functional group. Additionally, its ability to form cross-linked networks through condensation reactions enhances its utility in creating durable and robust materials.

Properties

IUPAC Name

N,N'-bis(3-trimethoxysilylpropyl)ethane-1,2-diamine
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H36N2O6Si2/c1-17-23(18-2,19-3)13-7-9-15-11-12-16-10-8-14-24(20-4,21-5)22-6/h15-16H,7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGIOLNCNORPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCNCCNCCC[Si](OC)(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H36N2O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2044977
Record name N,N'-Bis[3-(trimethoxysilyl)propyl]ethane-1,2-diamine
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Molecular Weight

384.62 g/mol
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Physical Description

Clear to light yellow liquid with a mild ammoniacal odor; [Gelest MSDS]
Record name N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine
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CAS No.

68845-16-9
Record name N1,N2-Bis[3-(trimethoxysilyl)propyl]-1,2-ethanediamine
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Record name N,N'-Bis(3-(trimethoxysilyl)propyl)ethane-1,2-diamine
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Record name 1,2-Ethanediamine, N1,N2-bis[3-(trimethoxysilyl)propyl]-
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Record name N,N'-Bis[3-(trimethoxysilyl)propyl]ethane-1,2-diamine
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Record name N,N'-bis[3-(trimethoxysilyl)propyl]ethylenediamine
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Record name N,N'-BIS(3-(TRIMETHOXYSILYL)PROPYL)ETHANE-1,2-DIAMINE
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Synthesis routes and methods

Procedure details

A 2 liter, 3-necked reaction flask equipped with a magnetic stirrer, electric heating mantle, dropping funnel and water condenser, containing 22.0 grams of NH2CH2CH2NH(CH2)3Si(OCH3)3 was heated to 140° C. whereupon the addition thereto of 198.0 grams of 3-chloropropyltrimethoxy silane (Cl(CH2)3Si(OCH3)3) was commenced. Cl(CH2)3Si(OCH3)3 was introduced dropwise to the reaction flask over a period of 1 hour while maintaining a temperature of 145° C. to 150° C. by the occasional application of a water bath. The resultant mixture was cooled to 75° C., and 90 grams of anhydrous ethylenediamine was added to the cooled mixture. Thereafter, the mixture was allowed to separate into layers with the upper product containing layer being separated therefrom and stripped by vacuum distillation of lowboiling volatiles to yield 370 grams of (CH3O)3SiC3H6NHC2H4NHC3H6Si(OCH3)3. Amine titration and 13C NMR and 29Si NMR analysis verified the assigned structure of the resultant product.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
90 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does BTSPED contribute to the synthesis of nanomaterials?

A1: BTSPED plays a crucial role as a bridging agent in synthesizing functional nanoparticles and mesoporous materials. Its two trimethoxysilyl groups allow it to hydrolyze and condense with silica precursors, effectively crosslinking and forming a stable network. [, ]

Q2: What are the material compatibility and stability characteristics of BTSPED-derived materials?

A2: BTSPED-derived materials, particularly the bridged polysilsesquioxane nanoparticles, exhibit advantageous characteristics like high surface area, tunable porosity, and thermal stability. [, ] The incorporation of organic functional groups through BTSPED enhances their compatibility with various polymers and solvents.

Q3: Are there any analytical methods used to characterize BTSPED and its derivatives?

A3: Various analytical techniques are employed to characterize BTSPED and the materials it helps create. X-ray diffraction and transmission electron microscopy are crucial for determining the structure and morphology of mesoporous organosilicas synthesized using BTSPED. [] These techniques provide insights into the long-range ordering, pore size distribution, and overall architecture of the materials. Additionally, electrochemical methods can be used to investigate the properties of nanoparticles incorporating electrochemically active groups alongside BTSPED. [] This approach allows researchers to assess the electron transfer capabilities and potential applications in electrochemical devices.

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